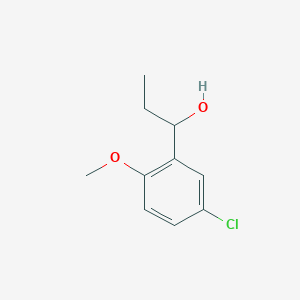

1-(3-Chloro-6-methoxyphenyl)-1-propanol

Description

Contextualization of Substituted Propanols in Organic Chemistry Research

The propanol (B110389) scaffold, particularly the 1-phenyl-1-propanol framework, represents a versatile and valuable class of compounds in organic synthesis. These structures serve as crucial chiral building blocks and intermediates in the synthesis of more complex molecules, including a wide range of pharmaceuticals and biologically active compounds. researchgate.netresearchgate.net The stereocenter at the carbinol carbon (the carbon bearing the hydroxyl group) is of particular importance; the development of asymmetric synthesis methods to selectively produce one enantiomer of a chiral alcohol is a significant focus of modern chemistry. rsc.orgddugu.ac.inresearchgate.net

Significance of Halo- and Methoxy-Substituted Aromatic Moieties in Chemical Biology

The presence of halogen and methoxy (B1213986) substituents on an aromatic ring can profoundly influence a molecule's biological and physicochemical properties. nih.gov These functional groups are frequently employed in drug design to modulate a compound's efficacy, metabolic stability, and pharmacokinetic profile. drughunter.comyoutube.com

The chlorine atom, a common halogen in medicinal chemistry, is known to significantly alter a molecule's electronic character and lipophilicity. This substitution can lead to enhanced binding affinity with biological targets and can improve metabolic stability by blocking sites susceptible to oxidative metabolism. acs.org In some instances, replacing a hydrogen atom with chlorine has resulted in dramatic improvements in pharmacological potency. acs.org

The methoxy group (-OCH₃) is also a prevalent feature in many natural products and synthetic drugs. nih.gov It can act as a hydrogen bond acceptor and influence the conformation of a molecule through steric effects. The methoxy group can enhance ligand-target binding, improve physicochemical properties, and favorably impact absorption, distribution, metabolism, and excretion (ADME) parameters. nih.govmdpi.com

Research Rationale for Investigating 1-(3-Chloro-6-methoxyphenyl)-1-propanol

The specific structure of this compound combines the key features discussed above, providing a clear rationale for its scientific investigation. The molecule incorporates a chiral 1-propanol unit attached to a phenyl ring that is functionalized with both a chloro and a methoxy group.

The research interest in this compound is predicated on the following points:

Synergistic Effects: Investigating how the electron-withdrawing nature of the chlorine atom and the electron-donating and steric properties of the methoxy group collectively influence the reactivity and potential biological activity of the phenylpropanol scaffold.

Medicinal Chemistry Scaffolding: The compound serves as a potential precursor or building block for novel therapeutic agents. The specific substitution pattern may be designed to optimize interactions with a particular biological target, leveraging the known benefits of both chloro and methoxy groups in drug discovery. nih.govdrughunter.comacs.org

Asymmetric Synthesis: The chiral center at the C1 position of the propanol chain makes it a target for stereoselective synthesis. Developing methods to produce enantiomerically pure forms of this compound is essential for studying its specific interactions in chiral biological environments. ddugu.ac.innih.gov

While extensive research dedicated solely to this compound is not widely available in published literature, its molecular architecture positions it as a compound of significant interest for synthetic methodology development and as a potential intermediate in medicinal chemistry programs.

Detailed Research Findings

Specific experimental studies and detailed research findings on this compound are limited in publicly accessible scientific literature. However, its chemical properties can be predicted, and data can be compiled from chemical databases. The primary source of this data is the PubChem database entry for the compound. nih.gov

The key structural and physicochemical properties are summarized below.

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₁₃ClO₂ |

| Molecular Weight | 200.66 g/mol |

| XLogP3 | 2.8 |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 2 |

| Rotatable Bond Count | 3 |

| Exact Mass | 200.060407 g/mol |

| Monoisotopic Mass | 200.060407 g/mol |

| Topological Polar Surface Area | 29.5 Ų |

| Heavy Atom Count | 13 |

Data sourced from PubChem CID 62791982. nih.gov

Table 2: Comparative Properties of Related Propanol Compounds

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) |

|---|---|---|---|

| 1-Phenyl-1-propanol | C₉H₁₂O | 136.19 | 103 @ 14 mmHg nih.gov |

| 3-Chloro-1-propanol (B141029) | C₃H₇ClO | 94.54 | 160-162 |

| 1-(3-Methoxyphenyl)propan-1-ol | C₁₀H₁₄O₂ | 166.22 | Not Available |

| This compound | C₁₀H₁₃ClO₂ | 200.66 | Not Available |

Data sourced from various chemical databases. nih.govnih.govnih.gov

The synthesis of this compound would likely proceed through the reduction of the corresponding ketone, 1-(3-chloro-6-methoxyphenyl)-1-propanone. Asymmetric reduction methods could be employed to achieve enantioselectivity, a critical step for preparing chiral intermediates for pharmaceutical applications. researchgate.net The presence of the chloro and methoxy groups on the aromatic ring would influence the reactivity of the phenyl group in further synthetic transformations, such as electrophilic aromatic substitution or cross-coupling reactions.

Structure

3D Structure

Properties

IUPAC Name |

1-(5-chloro-2-methoxyphenyl)propan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13ClO2/c1-3-9(12)8-6-7(11)4-5-10(8)13-2/h4-6,9,12H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOWDWZHMLUUVRC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=C(C=CC(=C1)Cl)OC)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis and Chemical Transformations of 1 3 Chloro 6 Methoxyphenyl 1 Propanol

Synthetic Methodologies for 1-(3-Chloro-6-methoxyphenyl)-1-propanol

The creation of this compound can be approached through various synthetic pathways. These routes are designed around the sequential or convergent assembly of the molecule's constituent parts. Key strategies involve the initial preparation of advanced intermediates, which already contain the substituted phenyl ring, followed by a final transformation to introduce the alcohol functional group.

The foundation of the synthesis lies in the preparation of stable precursor molecules that can be reliably converted to the target alcohol. These precursors are typically carbonyl compounds, where the carbonyl group is positioned for a subsequent reduction.

A common and effective strategy for synthesizing aryl ketones is the Grignard reaction. This method can be adapted to produce ketone analogues like 1-(3-methoxyphenyl)propan-1-one (3-methoxypropiophenone). In a representative synthesis, a Grignard reagent is first prepared from an aryl halide, such as m-methoxybromobenzene, and magnesium in a suitable solvent like tetrahydrofuran (B95107) (THF), often with aluminum chloride as a catalyst. google.com This organometallic intermediate is then reacted with a nitrile, such as propionitrile, to form an adduct. Subsequent acidic hydrolysis of this adduct yields the desired aryl ketone. google.com This approach offers a robust pathway to the ketone precursor, with reported yields for 3-methoxypropiophenone reaching up to 88.6% and high purity. google.com This general methodology is applicable for the synthesis of the specific precursor 1-(3-Chloro-6-methoxyphenyl)propan-1-one, starting from the corresponding halogenated methoxybenzene derivative.

Table 1: Example Grignard Reaction for Aryl Ketone Synthesis google.com

| Step | Reactants | Reagents/Catalysts | Solvent | Conditions | Product | Yield |

| 1 | m-methoxybromobenzene, Magnesium | Aluminum chloride | Tetrahydrofuran (THF) | Heat (50-55°C), reflux | Grignard Reagent | - |

| 2 | Grignard Reagent, Propionitrile | - | Tetrahydrofuran (THF) | Stirring | Imine Adduct | - |

| 3 | Imine Adduct | Hydrochloric acid | Water/THF | Cold water bath | 1-(3-methoxyphenyl)propan-1-one | 88.6% |

The synthesis of aryl aldehyde precursors can be accomplished through modern cross-coupling reactions. A notable example is the Mizoroki-Heck reaction, which has been successfully used to prepare 3-(3-trifluoromethylphenyl)propanal, a key intermediate for certain pharmaceuticals. nih.gov This protocol involves the palladium-catalyzed coupling of an aryl bromide (e.g., 1-bromo-3-(trifluoromethyl)benzene) with an acetal-protected α,β-unsaturated aldehyde, like acrolein diethyl acetal (B89532). nih.gov The reaction is facilitated by a palladium acetate (B1210297) catalyst in the presence of a phase-transfer agent such as tetrabutylammonium (B224687) acetate. nih.gov Following the coupling, a hydrogenation step can be performed in a cascade process to saturate the double bond. The final aldehyde is then liberated from its acetal protecting group by hydrolysis. nih.gov This method, which can be accelerated using microwave-assisted conditions, provides an efficient route to aryl-substituted propanals. nih.gov

3-chloro-1-propanol (B141029) is a crucial intermediate and building block in various organic syntheses. chemicalbook.com It is commonly synthesized from 1,3-propanediol (B51772). One prevalent industrial method involves the reaction of 1,3-propanediol with hydrochloric acid using benzenesulfonic acid as a catalyst. chemicalbook.comnbinno.comgoogle.com This reaction is carefully controlled, often involving heating to around 90°C, to promote the selective replacement of one hydroxyl group with a chlorine atom while preventing over-chlorination. chemicalbook.comgoogle.com This process is known for its high efficiency, with yields reported to be over 95%. google.com An alternative, older method involves treating trimethylene glycol (an older name for 1,3-propanediol) with sulfur chloride, which also produces 3-chloro-1-propanol after heating and extraction. chemicalbook.comprepchem.com

Table 2: Synthetic Methods for 3-chloro-1-propanol

| Starting Material | Reagents | Catalyst | Conditions | Yield | Reference |

| 1,3-Propanediol | Hydrochloric acid | Benzenesulfonic acid | Heat to 90°C, reflux for 10-13 hours | >95% | chemicalbook.comgoogle.com |

| Trimethylene Glycol | Sulfur chloride | None | Initial reaction at room temp, then heat on water-bath | 60% | chemicalbook.comprepchem.com |

The final step in synthesizing this compound from its ketone precursor, 1-(3-Chloro-6-methoxyphenyl)propan-1-one, is the reduction of the carbonyl group. This is a standard transformation in organic synthesis that converts a ketone into a secondary alcohol. A variety of reducing agents can be employed for this purpose, with the choice often depending on the desired selectivity and the presence of other functional groups.

For simple reductions, sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent like methanol (B129727) or ethanol (B145695) is a common and mild choice. For more reactive reductions, lithium aluminum hydride (LiAlH₄) in an ethereal solvent like diethyl ether or THF can be used.

Furthermore, advanced methods allow for asymmetric reduction, which is crucial when a specific stereoisomer of the alcohol is desired. For the related compound 3-chloro-1-phenylpropan-1-ol, asymmetric reduction has been achieved using chiral catalysts. google.com These methods include using CBS (Corey-Bakshi-Shibata) reagents or catalysts based on rare-earth metals like ruthenium, rhodium, or iridium. google.com Such catalytic asymmetric reductions can provide the target alcohol with high enantiomeric excess (ee), offering precise control over the stereochemistry of the final product. google.com

Constructing this compound effectively requires a multi-step approach where each reaction is optimized for yield and purity. libretexts.org A plausible synthetic route would first involve the synthesis of the aryl ketone precursor, 1-(3-Chloro-6-methoxyphenyl)propan-1-one, as described in section 2.1.1.1. This would be followed by the reductive step detailed in section 2.1.2.

Stereoselective Synthesis and Chiral Resolution Techniques for Enantiomeric Purity

The synthesis of enantiomerically pure chiral alcohols is a significant area of organic chemistry. tcichemicals.com For a molecule like this compound, this can be achieved through two primary strategies: stereoselective synthesis or the resolution of a racemic mixture.

Stereoselective Synthesis: A common method for producing chiral alcohols is the asymmetric reduction of the corresponding prochiral ketone, in this case, 1-(3-chloro-6-methoxyphenyl)-1-propanone. While no specific studies detail this reaction for this exact ketone, asymmetric reductions using chiral catalysts, such as those based on ruthenium or rhodium, or enzyme-catalyzed reductions are standard procedures for generating chiral benzylic alcohols with high enantiomeric excess.

Chiral Resolution: Chiral resolution is a technique used to separate a racemic mixture into its individual enantiomers. tcichemicals.com For a racemic sample of this compound, this could be accomplished by several methods:

Diastereomeric Salt Formation: Reacting the racemic alcohol with a chiral acid to form diastereomeric esters. These diastereomers possess different physical properties, such as solubility, allowing for their separation by crystallization. Subsequent hydrolysis of the separated esters would yield the pure enantiomers of the alcohol.

Chiral Chromatography: Using a high-performance liquid chromatography (HPLC) column with a chiral stationary phase (CSP) is a powerful method for separating enantiomers analytically and preparatively.

Currently, there are no published research findings detailing the successful application of these specific techniques to achieve the enantiomeric purity of this compound.

Chemical Reactivity and Derivatization of this compound

The reactivity of this compound is dictated by its functional groups: the secondary benzylic alcohol, the chloro-substituted aromatic ring, and the methoxy (B1213986) group.

The oxidation of alcohols to carbonyl compounds is a fundamental transformation in organic synthesis. amazonaws.com As a secondary benzylic alcohol, this compound is expected to be readily oxidized to its corresponding ketone, 1-(3-chloro-6-methoxyphenyl)-1-propanone. A wide array of oxidizing agents can be employed for this purpose. organic-chemistry.org

| Oxidant Type | Example Reagents | Expected Product |

| Chromium-based | Pyridinium chlorochromate (PCC), Pyridinium dichromate (PDC) | 1-(3-chloro-6-methoxyphenyl)-1-propanone |

| Manganese-based | Potassium permanganate (B83412) (KMnO₄), Manganese dioxide (MnO₂) | 1-(3-chloro-6-methoxyphenyl)-1-propanone |

| Sulfur-based | Swern oxidation (DMSO, oxalyl chloride), Moffatt oxidation | 1-(3-chloro-6-methoxyphenyl)-1-propanone |

| Catalytic | TEMPO with a co-oxidant (e.g., bleach), Catalytic Ru or Pd with an oxidant | 1-(3-chloro-6-methoxyphenyl)-1-propanone |

While these reactions are well-established for secondary alcohols, specific conditions, yields, and kinetic data for the oxidation of this compound have not been reported in the literature. rsc.orgnih.gov

The hydroxyl (-OH) group of an alcohol is a poor leaving group. Therefore, nucleophilic substitution at the benzylic carbon requires its activation into a better leaving group. unco.edujove.com This is typically achieved by protonating the alcohol under acidic conditions or by converting it into a sulfonate ester (e.g., tosylate or mesylate) or an alkyl halide. libretexts.orglibretexts.org

Once activated, the benzylic carbon becomes susceptible to attack by a wide range of nucleophiles. Given its position as a secondary benzylic alcohol, the substitution can proceed via an S_N1 mechanism, involving a stabilized benzylic carbocation, or an S_N2 mechanism, depending on the reaction conditions and the nucleophile's strength. docbrown.info

Potential Nucleophilic Substitution Reactions

| Nucleophile | Reagent Example | Potential Product |

|---|---|---|

| Halide (X⁻) | HX, SOCl₂, PBr₃ | 1-halo-1-(3-chloro-6-methoxyphenyl)propane |

| Azide (B81097) (N₃⁻) | Sodium azide (NaN₃) | 1-azido-1-(3-chloro-6-methoxyphenyl)propane |

| Cyanide (CN⁻) | Sodium cyanide (NaCN) | 2-(3-chloro-6-methoxyphenyl)butanenitrile |

No specific studies documenting these nucleophilic substitution reactions on this compound are currently available.

The structural framework of this compound allows for the synthesis of various analogs. Modifications could target the alcohol, the propyl chain, or the aromatic ring. For instance, etherification or esterification of the hydroxyl group would yield derivatives with altered polarity and biological properties. Reactions involving the aromatic ring, such as further electrophilic aromatic substitution, are possible, although the existing chloro and methoxy groups will direct the position of new substituents. Research on related structures like 1-(3'-Chloro-4'-methoxyphenyl)-1,2-propanediol has been conducted, but derivatization starting from the title compound is not documented.

Chiral benzylic alcohols are valuable intermediates in the synthesis of complex organic molecules and pharmaceuticals. The combination of a chiral center and a functionalized aromatic ring in this compound makes it a potentially useful precursor. The ketone derivative, 3-chloro-1-(4-methoxyphenyl)propan-1-one, which has a different substitution pattern, is noted in connection with research into Poly(ADP-ribose) Polymerase (PARP) and Parkinson's disease, suggesting the general pharmacophore may have biological relevance. However, to date, there are no specific published synthetic routes that utilize this compound as a key intermediate.

Spectroscopic Characterization and Structural Elucidation of 1 3 Chloro 6 Methoxyphenyl 1 Propanol

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of molecular structure elucidation in solution. It provides detailed information about the carbon-hydrogen framework of a molecule.

Proton NMR (¹H NMR) Analysis

A ¹H NMR spectrum would reveal the number of distinct proton environments, their relative ratios, and their connectivity through spin-spin coupling. For 1-(3-Chloro-6-methoxyphenyl)-1-propanol, one would expect to see:

Aromatic Protons: Signals in the aromatic region (typically δ 6.5-8.0 ppm) corresponding to the three protons on the substituted benzene (B151609) ring. Their splitting pattern (e.g., doublets, doublet of doublets) would confirm their relative positions.

Methine Proton (-CHOH): A signal for the proton attached to the same carbon as the hydroxyl group. This would likely appear as a triplet or quartet, coupled to the adjacent methylene (B1212753) protons of the propyl group.

Methoxy (B1213986) Protons (-OCH₃): A sharp singlet, typically around δ 3.8-4.0 ppm, integrating to three protons.

Methylene Protons (-CH₂-): A complex multiplet for the methylene protons of the propyl group.

Methyl Protons (-CH₃): A triplet signal for the terminal methyl group of the propyl chain, coupled to the adjacent methylene protons.

Hydroxyl Proton (-OH): A broad or sharp singlet whose chemical shift can vary depending on solvent, concentration, and temperature.

Carbon-13 NMR (¹³C NMR) Analysis

The ¹³C NMR spectrum would show a distinct signal for each unique carbon atom in the molecule. For the expected structure, ten distinct signals would appear:

Aromatic Carbons: Six signals in the δ 110-160 ppm range. The carbons directly attached to the electronegative chlorine and methoxy groups would have characteristic chemical shifts.

Carbinol Carbon (-CHOH): A signal in the δ 65-80 ppm range for the carbon bearing the hydroxyl group.

Methoxy Carbon (-OCH₃): A signal around δ 55-60 ppm.

Alkyl Carbons (-CH₂CH₃): Two signals in the aliphatic region (δ 10-40 ppm) for the methylene and methyl carbons of the propyl group.

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific bond vibrations. Key expected absorptions would include:

O-H Stretch: A strong, broad absorption band in the region of 3200-3600 cm⁻¹ indicating the presence of the hydroxyl group.

C-H Stretches: Aromatic and aliphatic C-H stretching vibrations would appear just below and above 3000 cm⁻¹.

C=C Stretch: Aromatic ring stretching vibrations would be observed in the 1450-1600 cm⁻¹ region.

C-O Stretches: Signals corresponding to the alcohol C-O and the aryl ether C-O bonds would be visible in the 1050-1300 cm⁻¹ fingerprint region.

C-Cl Stretch: A band in the lower frequency region (typically 600-800 cm⁻¹) would indicate the carbon-chlorine bond.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry provides the molecular weight of the compound and offers structural clues based on its fragmentation pattern.

Molecular Ion Peak ([M]⁺): The spectrum would show a molecular ion peak corresponding to the exact mass of the molecule (C₁₀H₁₃ClO₂). A key feature would be the isotopic pattern for chlorine, with two peaks in an approximate 3:1 ratio of intensity ([M]⁺ and [M+2]⁺), confirming the presence of one chlorine atom.

Fragmentation: Common fragmentation pathways would likely include the loss of a water molecule (M-18), loss of the propyl group, and cleavage at the benzylic position, providing further structural confirmation.

Single Crystal X-ray Diffraction for Solid-State Structure Determination

If a suitable single crystal of the compound could be grown, single-crystal X-ray diffraction would provide the most definitive structural proof. This technique determines the precise three-dimensional arrangement of atoms in the solid state. The analysis would yield:

Unit Cell Dimensions: The dimensions and angles of the crystal lattice.

Atomic Coordinates: The exact x, y, and z coordinates for every atom in the molecule.

Bond Lengths and Angles: Precise measurements of all bond lengths and angles, confirming the connectivity and geometry.

Intermolecular Interactions: Information on how the molecules pack in the crystal, including any hydrogen bonding involving the hydroxyl group.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Binding Studies

UV-Vis spectroscopy measures the electronic transitions within a molecule, primarily those involving π-electrons in conjugated systems. For this compound, the spectrum would be dominated by absorptions from the substituted benzene ring. One would expect to see absorption maxima (λ_max) in the UV region (around 200-300 nm) corresponding to π → π* transitions of the aromatic system. The positions and intensities of these bands would be influenced by the chloro and methoxy substituents on the ring.

Computational Chemistry and Theoretical Studies of 1 3 Chloro 6 Methoxyphenyl 1 Propanol

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemistry, offering a detailed description of electron distribution and molecular geometry. These calculations are broadly categorized into ab-initio and density functional theory methods.

Ab-initio Methods for Electronic Structure

Ab-initio methods, derived from first principles, utilize the fundamental laws of quantum mechanics without relying on experimental data. Methods like Hartree-Fock (HF) are used to approximate the many-electron wavefunction and energy of a molecule. For 1-(3-Chloro-6-methoxyphenyl)-1-propanol, ab-initio calculations, particularly with basis sets like 6-311G, can provide a foundational understanding of its electronic structure and molecular orbitals. scirp.org These methods are computationally intensive but offer a high degree of accuracy in describing the system's quantum state. scirp.orgugm.ac.id

Density Functional Theory (DFT) for Geometry Optimization and Molecular Properties

Density Functional Theory (DFT) has become a widely used tool for computational chemistry due to its balance of accuracy and computational cost. nih.gov The B3LYP functional, combined with a basis set such as 6-311G(d,p) or 6-311++G(d,p), is commonly employed to perform geometry optimization. scirp.orgnih.gov This process determines the most stable three-dimensional arrangement of the atoms in this compound by finding the minimum energy conformation. nih.gov

Once the geometry is optimized, various molecular properties can be calculated, including vibrational frequencies (for comparison with experimental IR and Raman spectra), dipole moments, and atomic charges. dergipark.org.trijrte.org These calculations provide a detailed picture of the molecule's structural parameters. scirp.org

Table 1: Illustrative Optimized Geometrical Parameters for this compound (Theoretical) This table presents theoretical data for illustrative purposes.

| Parameter | Bond/Angle | Theoretical Value (B3LYP/6-311G(d,p)) |

| Bond Lengths | C-Cl | 1.75 Å |

| C-O (methoxy) | 1.36 Å | |

| C-O (hydroxyl) | 1.43 Å | |

| C-C (aromatic) | 1.39 - 1.41 Å | |

| O-H | 0.97 Å | |

| Bond Angles | C-C-Cl | 119.5° |

| C-O-C (methoxy) | 118.0° | |

| C-C-O (hydroxyl) | 109.5° |

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energies and Charge Transfer)

Frontier Molecular Orbital (FMO) theory is essential for predicting a molecule's reactivity and kinetic stability. youtube.com The two key orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO represents the ability to donate an electron (nucleophilicity), while the LUMO represents the ability to accept an electron (electrophilicity). youtube.combhu.ac.in

For this compound, the HOMO is expected to be localized primarily on the electron-rich methoxyphenyl ring. In contrast, the LUMO may be distributed across the aromatic ring and the chloro-substituent. The energy gap between the HOMO and LUMO (ΔE = ELUMO – EHOMO) is a critical parameter; a smaller gap suggests higher reactivity and potential for intramolecular charge transfer. scirp.orgmaterialsciencejournal.org

Table 2: Theoretical FMO Properties of this compound This table presents theoretical data for illustrative purposes.

| Parameter | Energy (eV) |

| HOMO Energy | -6.85 |

| LUMO Energy | -1.52 |

| HOMO-LUMO Energy Gap (ΔE) | 5.33 |

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution and Reactive Sites

Molecular Electrostatic Potential (MEP) mapping is a visual tool used to understand the charge distribution and predict the reactive sites within a molecule. bhu.ac.in The MEP surface displays regions of varying electrostatic potential, typically color-coded. walisongo.ac.id

Red regions indicate negative electrostatic potential, rich in electrons. These areas, expected around the electronegative oxygen and chlorine atoms, are susceptible to electrophilic attack. scispace.com

Blue regions denote positive electrostatic potential, which are electron-deficient. These are typically found around hydrogen atoms and represent sites for nucleophilic attack. bhu.ac.inscispace.com

Green regions represent neutral or zero potential areas.

The MEP map for this compound would highlight the nucleophilic character of the oxygen atoms (both methoxy (B1213986) and hydroxyl) and the chlorine atom, making these sites potential hydrogen bond acceptors. nih.gov

Non-Covalent Interaction (NCI) Analysis (e.g., Hydrogen Bonding, Pi-Pi Stacking)

Non-Covalent Interaction (NCI) analysis is a computational method used to visualize and characterize weak interactions within and between molecules. researchgate.net Based on the electron density and its reduced density gradient (RDG), NCI analysis can identify hydrogen bonds, van der Waals forces, and steric repulsion. researchgate.net For this compound, this analysis could reveal intramolecular hydrogen bonding between the hydroxyl group's hydrogen and the methoxy group's oxygen. It also helps to understand how molecules might pack in a solid state, identifying potential intermolecular C-H···O or π-π stacking interactions that contribute to the stability of the crystal structure. mdpi.com

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, such as a protein or enzyme. jbcpm.com This method is crucial in drug design for evaluating the binding affinity and interaction patterns of a potential drug candidate. nih.gov

For this compound, a hypothetical docking study could be performed against a relevant biological target. The simulation would calculate a docking score, which estimates the binding free energy (a lower score typically indicates a stronger binding affinity). jbcpm.com The analysis would also detail the specific non-covalent interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the amino acid residues in the protein's active site. mdpi.comjbcpm.com

Following docking, molecular dynamics (MD) simulations can be employed to study the stability of the ligand-protein complex over time. MD simulations provide insights into the dynamic behavior of the molecule within the binding pocket, confirming the stability of the interactions predicted by the docking study. nih.gov

Table 3: Illustrative Molecular Docking Results for this compound with a Hypothetical Protein Target This table presents theoretical data for illustrative purposes.

| Protein Target | Binding Affinity (kcal/mol) | Interacting Residues | Interaction Type |

| Example Kinase | -8.2 | Tyr183, Ser170 | Hydrogen Bond |

| Leu211, Val179 | Hydrophobic Interaction | ||

| Phe54 | Pi-Alkyl |

Structure Activity Relationship Sar Studies of 1 3 Chloro 6 Methoxyphenyl 1 Propanol and Its Analogues

Design Principles for SAR Investigations (e.g., Substituent Variation and Scaffold Modifications)

The fundamental goal of SAR analysis is to convert observations from structural modifications into meaningful relationships that guide the synthesis of new, potentially more effective molecules. drugdesign.org The design of SAR investigations for analogues of 1-(3-Chloro-6-methoxyphenyl)-1-propanol is guided by established medicinal chemistry principles. These investigations systematically explore how targeted structural alterations affect the molecule's interaction with biological systems like proteins, enzymes, or receptors. oncodesign-services.com

Key design strategies include:

Substituent Variation: This involves modifying the substituents on the phenyl ring. For instance, the position and nature of the chloro (Cl) and methoxy (B1213986) (OCH₃) groups can be altered. The chloro group could be moved to other positions (ortho, meta, para) or replaced with other halogens (e.g., F, Br, I) to probe the effect of electronics and size. Similarly, the methoxy group could be replaced by other alkoxy groups of varying chain lengths or by a hydroxyl group to investigate the impact of hydrogen-bonding capability and lipophilicity. nih.govnih.gov

Scaffold Modification: This strategy involves more significant changes to the core structure. The phenylpropanol scaffold itself could be altered. For example, the phenyl ring could be replaced by other aromatic systems, such as pyridine (B92270) or thiophene, to assess the importance of the aromatic core. nih.gov The propanol (B110389) side chain could also be lengthened, shortened, or constrained within a ring system to evaluate conformational requirements for activity.

Stereochemical Analysis: The hydroxyl-bearing carbon in this compound is a chiral center. It is crucial to synthesize and test the individual enantiomers (R and S forms), as biological targets are often stereospecific, and one enantiomer may exhibit significantly higher potency or a different pharmacological profile than the other. researchgate.netdrugbank.com

These systematic modifications allow chemists to build a comprehensive map of the chemical space around the lead compound, identifying which structural features are critical for activity. oncodesign-services.com

| Design Principle | Example Modification | Rationale |

|---|---|---|

| Substituent Variation (Aromatic Ring) | Replace 3-Chloro with 3-Fluoro or 3-Bromo. | To study the effect of halogen size and electronegativity on binding affinity. |

| Substituent Variation (Aromatic Ring) | Replace 6-Methoxy with 6-Ethoxy or 6-Hydroxy. | To evaluate the impact of lipophilicity and hydrogen-bonding potential. |

| Scaffold Modification | Replace the phenyl ring with a pyridine ring. | To assess the importance of the aromatic system's electronic properties. |

| Scaffold Modification | Constrain the propanol side chain into a cyclic structure. | To explore the bioactive conformation of the molecule. |

| Stereochemical Analysis | Separate and test the individual R- and S-enantiomers. | To determine if the biological target exhibits stereoselectivity. |

Impact of Aromatic Substituents on Biological Activity (e.g., Chloro and Methoxy Groups)

The substituents on the aromatic ring play a critical role in modulating the pharmacological profile of a molecule by influencing its electronic properties, lipophilicity, and steric interactions with the target receptor or enzyme.

The chloro group is an electron-withdrawing substituent that can enhance the binding affinity of a ligand. Previous SAR studies on various scaffolds, such as 1-phenylbenzazepines, have indicated that the presence of a chloro group can enhance affinity for certain receptors. mdpi.com Its placement is critical; for instance, in asymmetrical analogues of methoxychlor, bulky substituents in the ortho position were found to decrease toxicity, while meta and para substitutions had a less pronounced effect. nih.gov In the context of this compound, the 3-chloro substituent likely influences the electronic distribution of the phenyl ring and may engage in specific halogen bonding interactions within the binding pocket. Varying the halogen (e.g., to fluorine or bromine) can reveal trends, with potency often decreasing as the size of the halogen increases. nih.gov

The methoxy group is generally considered an electron-donating group. nih.gov Its presence can significantly impact a molecule's biological activity and metabolic stability. mdpi.com Methylation of hydroxyl groups is a common strategy to increase hydrophobicity and potentially improve bioavailability. nih.gov The position of the methoxy group is crucial, as it can dictate the molecule's spatial structure and selectivity for biological targets. mdpi.com In some series, replacing a phenyl with a 3-methoxyphenyl (B12655295) group results in similar potencies, suggesting the binding pocket can accommodate this substitution without a significant loss of interaction. nih.gov For this compound, the 6-methoxy (ortho to the propanol chain) group could influence the orientation of the phenyl ring relative to the side chain, a key factor in how the molecule fits into its binding site.

| Substituent | Position on Phenyl Ring | Potential Effect on Activity | Underlying Mechanism |

|---|---|---|---|

| Chloro (Cl) | 3- (meta) | May increase binding affinity. | Electron-withdrawing nature; potential for halogen bonding. mdpi.com |

| Methoxy (OCH₃) | 6- (ortho) | Can influence potency and bioavailability. | Electron-donating; increases lipophilicity; affects conformation. nih.govmdpi.com |

| Hydroxy (OH) | (hypothetical replacement for OCH₃) | May increase or decrease activity. | Introduces hydrogen-bonding capability; decreases lipophilicity. mdpi.com |

| Trifluoromethyl (CF₃) | (hypothetical replacement for Cl) | Can significantly alter electronic properties. | Strongly electron-withdrawing; increases lipophilicity. nih.gov |

Role of the Propanol Moiety in Receptor/Enzyme Recognition

The propanol moiety is a critical pharmacophoric feature, likely responsible for key interactions with the biological target. This functional group is present in many biologically active compounds, most notably in the class of beta-blockers like propranolol (B1214883). nih.govopenaccessjournals.com In these molecules, the propanolamine (B44665) chain is essential for binding to beta-adrenergic receptors. drugbank.comopenaccessjournals.com

For this compound, the propanol group can participate in several crucial interactions:

Hydrogen Bonding: The hydroxyl (-OH) group is a classic hydrogen bond donor and acceptor. This feature allows it to form a strong, directional bond with specific amino acid residues (e.g., serine, threonine, or aspartate) in a receptor's binding site, which is often a primary anchor point for the ligand. drugdesign.org

Hydrophobic Interactions: The three-carbon propyl chain provides a hydrophobic region that can interact favorably with nonpolar pockets within the receptor, formed by amino acid residues such as leucine, isoleucine, and valine.

Stereospecificity: The chiral carbon (C1 of the propanol) dictates the three-dimensional arrangement of the hydroxyl group and the substituted phenyl ring. Biological receptors are themselves chiral and often show a strong preference for one enantiomer over the other. researchgate.net For example, the S(-)-enantiomer of propranolol has approximately 100 times the binding affinity for beta-adrenergic receptors compared to the R(+)-enantiomer. drugbank.com It is highly probable that the biological activity of this compound is also stereospecific.

Therefore, the propanol moiety is not merely a linker but an active participant in molecular recognition, contributing to both the affinity and specificity of the compound's interaction with its biological target.

Ligand-Based Drug Design Approaches Guided by SAR

When the three-dimensional structure of a biological target is unknown, researchers rely on ligand-based drug design (LBDD) methods. nih.govnih.gov These approaches use the SAR data from a series of known active and inactive molecules to build a model that predicts the activity of new, untested compounds. fiveable.me LBDD is an efficient strategy to explore chemical space and optimize lead compounds. nih.gov

The primary LBDD methods guided by SAR include:

Pharmacophore Modeling: A pharmacophore is an abstract representation of all the steric and electronic features necessary for a molecule to interact with a specific biological target. By analyzing the structures of active analogues of this compound, a pharmacophore model can be generated. researchgate.net This model might include features like a hydrogen bond acceptor/donor (from the hydroxyl group), a hydrophobic region (from the propyl chain), and an aromatic ring center with specific substituent patterns. This model can then be used to rapidly screen large virtual libraries for new compounds that match the pharmacophore and are therefore likely to be active. nih.gov

Quantitative Structure-Activity Relationship (QSAR): QSAR is a computational method that correlates the chemical structures of a series of compounds with their biological activity. nih.gov It aims to create a mathematical model that can predict the activity of new analogues. fiveable.me For a series of this compound analogues, various physicochemical descriptors (e.g., lipophilicity, electronic parameters, steric properties) would be calculated for each molecule. These descriptors are then used to build a regression model against the measured biological activity. A successful QSAR model can guide the design of more potent compounds by predicting the effect of specific structural changes. nih.gov

These LBDD approaches, fueled by experimental SAR data, accelerate the drug discovery process by prioritizing the synthesis of compounds with a higher probability of success. researchgate.net

In Silico SAR Prediction Methodologies (e.g., Read-Across Approaches)

In silico (computational) methods are increasingly used to predict the biological activity or toxicity of chemicals, reducing the need for extensive animal testing. nih.govacs.org These methods are particularly valuable for assessing the properties of new analogues in an SAR study before committing to their synthesis.

Read-Across: This is a prominent data gap-filling technique in toxicology and drug discovery. The core principle of read-across is that the activity of an untested chemical can be inferred from the known activity of one or more structurally similar chemicals. youtube.com To apply this to analogues of this compound, one would first define a category of similar chemicals based on structural features and potential mechanism of action. If a newly designed analogue is deemed sufficiently similar to existing compounds with known activity data, its properties can be predicted by "reading across" from the data of its neighbors. numberanalytics.com The justification for the read-across is based on the hypothesis that the chemicals are structurally and functionally similar. youtube.com

Quantitative Structure-Activity Relationship (QSAR): As mentioned previously, QSAR models are predictive tools built from existing data. mdpi.com Modern QSAR modeling often employs machine learning algorithms to handle complex, high-dimensional data. mdpi.com These models can predict a wide range of endpoints, from binding affinity to toxicity. numberanalytics.com For a series of phenylpropanol analogues, a QSAR model could be developed to predict their activity, helping to screen out potentially inactive or toxic candidates at an early stage.

These in silico methodologies, including QSAR and read-across, are integral parts of modern chemical safety assessment and drug development, allowing for more rapid and efficient SAR exploration. nih.govacs.org

| Methodology | Description | Application for Analogues |

|---|---|---|

| Read-Across | Predicting the properties of a target substance by using data from structurally similar source substances. youtube.comnumberanalytics.com | Estimate the biological activity or toxicity of a new, unsynthesized analogue based on data from existing, tested analogues. |

| QSAR | A mathematical model that relates the chemical structure of a molecule to its biological activity. nih.govmdpi.com | Predict the potency of novel analogues to prioritize synthetic efforts towards the most promising candidates. |

| Pharmacophore Modeling | Identifies the essential 3D arrangement of functional groups responsible for biological activity. nih.govresearchgate.net | Screen virtual compound libraries to find diverse scaffolds that fit the activity requirements defined by the SAR of the original series. |

| Molecular Docking | Predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. | (If receptor structure is known) Visualize how analogues bind to the target, providing a structural basis for observed SAR. |

In Vitro Biological Activity and Mechanistic Investigations of 1 3 Chloro 6 Methoxyphenyl 1 Propanol

Enzyme Interaction and Inhibition Studies

There is currently no published research detailing the interaction of 1-(3-Chloro-6-methoxyphenyl)-1-propanol with specific enzymes.

In Vitro Enzyme Assays (e.g., Inhibition Kinetics, IC50 Determination)

No data from in vitro enzyme assays, including measurements of inhibition kinetics or the determination of IC50 values for this compound, could be located.

Investigations of Specific Metabolic Enzymes (e.g., Triosephosphate Isomerase, Glyceraldehyde 3-phosphate Dehydrogenase)

Specific studies investigating the effects of this compound on the activity of key metabolic enzymes such as Triosephosphate Isomerase and Glyceraldehyde 3-phosphate Dehydrogenase have not been reported in the available scientific literature.

Cytochrome P450 (CYP) Isoform Inhibition Studies

Information regarding the inhibitory potential of this compound against various Cytochrome P450 (CYP) isoforms is not available.

Phosphodiesterase (PDE) Enzyme Inhibition

There are no accessible studies that have evaluated the ability of this compound to inhibit phosphodiesterase (PDE) enzymes.

Receptor Binding and Functional Assays

The affinity of this compound for specific biological receptors has not been characterized in the public domain.

Radioligand Binding Assays for Receptor Affinity (Ki Values)

No data from radioligand binding assays, which would determine the receptor affinity (Ki values) of this compound, has been published.

In Vitro Functional Assays for Receptor Agonism/Antagonism

No publicly available research data details the in vitro functional assays for receptor agonism or antagonism of this compound. Standard functional assays, which typically measure a ligand's ability to activate or block a receptor's signaling cascade (e.g., through second messenger analysis like cAMP or calcium mobilization), have not been reported for this specific compound.

Studies on Serotonergic Receptors (e.g., 5-HT1A, 5-HT2A, 5-HT6, 5-HT7)

There is no available scientific literature that has investigated the binding affinity or functional activity of this compound at serotonergic receptors. Consequently, data regarding its potential interactions with 5-HT1A, 5-HT2A, 5-HT6, 5-HT7, or other serotonin (B10506) receptor subtypes are absent from the public domain.

Dopaminergic Receptor (D2) Interactions

No studies were identified that have examined the interaction between this compound and the dopamine (B1211576) D2 receptor. Information regarding its binding affinity (Ki) or its functional effect as an agonist or antagonist at this receptor is not available.

Adrenoceptor (e.g., α1) Binding and Functional Activity

A thorough search of scientific databases yielded no information on the in vitro binding or functional activity of this compound at α1-adrenoceptors or other adrenoceptor subtypes.

Chemokine Receptor (CXCR2) Antagonism Studies

There are no published studies or data indicating that this compound has been evaluated for antagonistic activity at the chemokine receptor CXCR2.

Investigations into Other Biological Activities (In Vitro)

Anticancer Activity Screening in Cell Lines

No research has been published on the screening of this compound for potential anticancer effects in any human cancer cell lines. Therefore, there is no data on its cytotoxicity or other anti-proliferative activities.

Antimicrobial Activity Against Bacterial and Fungal Strains

No publicly available scientific literature or research data could be found regarding the in vitro antimicrobial activity of this compound against specific bacterial or fungal strains. Therefore, details on its minimum inhibitory concentrations (MIC) or its efficacy against microbial pathogens are not available.

Antioxidant Activity Assays

There are no available studies or published data on the antioxidant activity of this compound. Consequently, no information exists on its potential to scavenge free radicals as would be determined by common antioxidant assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) or the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) tests.

Studies on Biofilm Formation Modulation

Comprehensive searches of scientific databases and literature yielded no research investigating the effects of this compound on biofilm formation by any microbial species. As a result, its potential to inhibit or otherwise modulate the development of biofilms is currently unknown.

In Vitro Metabolic Pathway Studies

Identification of Metabolites Using In Vitro Hepatocyte Incubations

No research has been published detailing the in vitro metabolism of this compound. Studies involving incubations with human or animal hepatocytes to identify potential metabolites have not been reported in the available scientific literature.

Elucidation of Metabolic Transformation Mechanisms

Due to the absence of in vitro metabolism studies for this compound, there is no information available to elucidate its metabolic transformation mechanisms. The specific enzymes and biochemical pathways involved in its biotransformation remain uncharacterized.

Advanced Analytical Methodologies for Research Applications of 1 3 Chloro 6 Methoxyphenyl 1 Propanol

Chromatographic Techniques for Purity, Quantification, and Separation

Chromatographic techniques are indispensable for the separation and quantification of 1-(3-Chloro-6-methoxyphenyl)-1-propanol from complex matrices, ensuring the purity of the compound for research applications. These methods are foundational in quality control and analytical development.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) stands as a primary technique for the analysis of non-volatile and thermally sensitive compounds like this compound. Its high resolution and sensitivity make it ideal for determining the purity and concentration of the compound. A typical HPLC method would involve a reversed-phase column, such as a C18, with a mobile phase consisting of an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol (B129727). Detection is commonly achieved using a UV detector at a wavelength where the analyte exhibits maximum absorbance.

Method development for this compound would focus on optimizing mobile phase composition, flow rate, and column temperature to achieve a sharp, symmetrical peak with a stable retention time, ensuring accurate quantification and separation from any impurities.

Table 1: Illustrative HPLC Parameters for Analysis of this compound

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | Acetonitrile:Water (60:40, v/v) |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

| Detection | UV at 275 nm |

| Retention Time | ~5.8 min |

Gas Chromatography (GC)

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. For this compound, derivatization may be necessary to increase its volatility and thermal stability, for instance, by silylating the hydroxyl group. The choice of a suitable capillary column, typically with a non-polar or medium-polarity stationary phase, is critical for achieving good separation.

Quantification is performed using a Flame Ionization Detector (FID), which offers high sensitivity and a wide linear range. The precision of the GC method relies on consistent injection volumes and stable oven temperature programming.

Hyphenated Techniques for Structural Identification and Trace Analysis

Hyphenated techniques, which couple a separation technique with a spectroscopic detection method, are essential for the unambiguous identification of this compound and the analysis of trace-level impurities.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective technique that combines the separation power of HPLC with the mass analysis capabilities of tandem mass spectrometry. This method is invaluable for the structural confirmation of this compound, even in complex mixtures. The mass spectrometer provides molecular weight information and fragmentation patterns that are unique to the compound, allowing for its definitive identification.

In research applications, LC-MS/MS is crucial for metabolite identification studies and for quantifying the compound at very low concentrations in various biological and environmental samples.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for the identification of volatile and semi-volatile organic compounds. Following separation on the GC column, the analyte enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum serves as a chemical fingerprint, allowing for the confident identification of this compound by comparing its spectrum to a library of known compounds or through detailed interpretation of the fragmentation pattern. GC-MS is particularly useful for identifying unknown impurities and degradation products.

Table 2: Expected Mass Spectrometry Data for this compound

| Ionization Mode | Parent Ion [M+H]⁺ | Key Fragment Ions |

| Electrospray (ESI+) | 201.05 | 183.04, 155.04, 127.01 |

| Electron Impact (EI) | 200.04 | 171.03, 142.02, 115.00 |

Chiral Analytical Methods for Enantiomeric Assessment (e.g., Chiral HPLC)

Since this compound contains a chiral center, it can exist as a pair of enantiomers. These stereoisomers may exhibit different pharmacological activities and metabolic profiles. Therefore, the ability to separate and quantify the individual enantiomers is critical.

Chiral High-Performance Liquid Chromatography (Chiral HPLC) is the most widely used technique for enantiomeric separation. This is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. Common CSPs include those based on polysaccharides (e.g., cellulose (B213188) or amylose (B160209) derivatives), proteins, or cyclodextrins. The development of a chiral HPLC method involves screening different CSPs and mobile phases to find the optimal conditions for baseline separation of the enantiomers.

The successful separation allows for the determination of the enantiomeric excess (ee) or enantiomeric ratio, which is a critical quality attribute for chiral compounds in pharmaceutical research.

Table 3: Example Chiral HPLC Method for Enantiomeric Separation

| Parameter | Condition |

| Column | Chiralcel OD-H, 4.6 x 250 mm, 5 µm |

| Mobile Phase | n-Hexane:Isopropanol (90:10, v/v) |

| Flow Rate | 0.8 mL/min |

| Column Temperature | 25 °C |

| Detection | UV at 275 nm |

| Retention Times | Enantiomer 1: ~8.2 min, Enantiomer 2: ~9.5 min |

Conclusion and Future Research Directions

Summary of Key Academic Findings on 1-(3-Chloro-6-methoxyphenyl)-1-propanol

A comprehensive review of publicly available scientific literature and chemical databases reveals a notable absence of specific academic studies focused on the chemical compound this compound. While research exists for structurally related compounds, such as those with different substitution patterns on the phenyl ring or variations in the alkyl chain, this particular molecule has not been the subject of dedicated scholarly investigation. Consequently, there are no key academic findings to summarize regarding its synthesis, properties, or potential applications. The lack of published data underscores its status as a novel or under-explored chemical entity.

Unaddressed Research Questions and Emerging Areas of Investigation

Given the absence of existing research, the field is wide open for investigation. Foundational research questions that remain unaddressed include:

Synthesis: What are the most efficient and stereoselective methods for the synthesis of this compound? Investigations could explore various synthetic routes, including Grignard reactions, reduction of the corresponding ketone, or asymmetric synthesis to obtain specific stereoisomers.

Physicochemical Properties: What are the fundamental physicochemical properties of this compound, such as its melting point, boiling point, solubility, and spectral data (NMR, IR, MS)?

Chemical Reactivity: How does the combination of the chloro, methoxy (B1213986), and hydroxyl functional groups influence the reactivity of the molecule? Studies could examine its behavior in different reaction types, such as oxidation, reduction, and substitution reactions.

Biological Activity: Does this compound exhibit any significant biological activity? Screening against various biological targets, including enzymes and receptors, could reveal potential pharmacological effects.

Emerging areas of investigation would logically focus on establishing a baseline of knowledge for this compound, starting with its synthesis and characterization.

Theoretical Implications and Contributions to Chemical Biology and Medicinal Chemistry

While no direct contributions have been made, the hypothetical study of this compound could have several theoretical implications for chemical biology and medicinal chemistry. The molecule's structure, featuring a chiral center and a substituted phenyl ring, is a common motif in many biologically active compounds.

Theoretical studies could involve:

Computational Modeling: In silico studies could predict the compound's three-dimensional structure, electronic properties, and potential binding affinity to various protein targets. This could guide future experimental work.

Structure-Activity Relationship (SAR) Studies: Once synthesized, this compound could serve as a valuable data point in broader SAR studies. By comparing its activity (or lack thereof) to related analogs, researchers could better understand the influence of the 3-chloro and 6-methoxy substituents on biological activity.

The exploration of this compound could contribute to a more comprehensive understanding of how specific substitution patterns on phenylpropanol scaffolds affect their interaction with biological systems.

Potential for Further Synthetic Development and Exploration of Novel Derivatives

The structure of this compound presents numerous opportunities for the development of novel derivatives. The three primary functional groups—the hydroxyl, chloro, and methoxy groups—can all be targeted for modification.

Modification of the Hydroxyl Group: The secondary alcohol can be oxidized to a ketone, esterified, or etherified to produce a wide range of derivatives with potentially different physicochemical and biological properties.

Modification of the Chloro Group: The chlorine atom can be replaced through various nucleophilic substitution reactions, allowing for the introduction of other functional groups such as amines, azides, or thiols.

Modification of the Methoxy Group: The methoxy group could be demethylated to a phenol, which could then be further functionalized.

The systematic exploration of these synthetic pathways could lead to a library of novel compounds. These derivatives could then be screened for a variety of applications, potentially uncovering new leads in areas such as materials science or drug discovery. The initial synthesis of the parent compound is the critical first step in unlocking this potential.

Q & A

Q. What are the recommended synthetic routes for 1-(3-Chloro-6-methoxyphenyl)-1-propanol, and how can reaction yields be optimized?

- Methodological Answer : The compound can be synthesized via Friedel-Crafts alkylation or Grignard reactions. For example, a substituted phenylmagnesium bromide can react with a propanol derivative under controlled conditions. To optimize yields:

- Use anhydrous solvents (e.g., THF) to minimize side reactions.

- Monitor reaction progress via TLC or GC-MS to identify intermediate byproducts.

- Adjust stoichiometric ratios (e.g., 1.2:1 molar ratio of Grignard reagent to ketone) to drive the reaction to completion.

- Purify via column chromatography with silica gel and a hexane/ethyl acetate gradient .

Q. How can crystallography techniques be applied to determine the molecular structure of this compound?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is ideal. Key steps include:

- Growing high-quality crystals via slow evaporation in a solvent like dichloromethane/hexane.

- Using SHELX software for structure refinement. SHELXL is robust for small-molecule refinement, leveraging least-squares minimization to resolve positional and thermal displacement parameters.

- Validate hydrogen bonding patterns with graph-set analysis (e.g., R(8) motifs) to confirm supramolecular interactions .

Q. What experimental approaches are used to characterize its physicochemical properties (e.g., solubility, density)?

- Methodological Answer :

- Density : Measure using a densitometer or pycnometer across temperature gradients (e.g., 20–40°C) to assess thermal expansion effects.

- Solubility : Conduct saturation solubility tests in solvents (water, ethanol, DMSO) via gravimetric analysis.

- Thermal Stability : Perform TGA-DSC to identify decomposition temperatures and phase transitions .

Q. How can researchers assess its environmental toxicity when ecological data are unavailable?

- Methodological Answer :

- Use in silico tools like EPA’s EPI Suite to predict biodegradability (BIOWIN) and ecotoxicity (ECOSAR).

- Perform acute toxicity assays (e.g., Daphnia magna LC) as a proxy for aquatic hazard.

- Cross-reference with structurally similar compounds (e.g., 1-(4-methylphenyl)-1-propanol, which shows low aquatic toxicity ).

Advanced Research Questions

Q. How can enantioselective synthesis be achieved for chiral derivatives of this compound?

- Methodological Answer :

- Employ asymmetric catalysis: Use chiral ligands (e.g., BINAP) with transition metals (Ru, Rh) to induce enantioselectivity in hydrogenation or alkylation steps.

- Optimize reaction conditions (temperature, pressure) to enhance enantiomeric excess (ee). Monitor ee via chiral HPLC or polarimetry .

Q. What strategies resolve contradictions in reported synthetic yields or spectroscopic data?

- Methodological Answer :

- Reproduce experiments under standardized conditions (solvent purity, inert atmosphere).

- Validate NMR/IR peaks using computational chemistry (e.g., Gaussian DFT calculations for H NMR chemical shifts).

- Perform sensitivity analysis to identify critical variables (e.g., catalyst loading, reaction time) affecting yield .

Q. How does the chlorophenyl-methoxy substitution pattern influence supramolecular assembly in the solid state?

- Methodological Answer :

- Analyze crystal packing via SC-XRD to identify dominant intermolecular forces (e.g., C–H···O, π-π stacking).

- Compare with analogues (e.g., 1-(4-methoxyphenyl)-1-propanol) to isolate steric/electronic effects of the 3-chloro-6-methoxy groups.

- Use Hirshfeld surface analysis to quantify interaction contributions .

Q. What mechanistic insights can be gained from studying its interactions with biological targets (e.g., enzymes)?

- Methodological Answer :

- Conduct molecular docking (AutoDock Vina) to predict binding affinities to proteins (e.g., cytochrome P450).

- Validate with kinetic assays (e.g., fluorometric substrate turnover measurements).

- Use isotopic labeling (C, H) to trace metabolic pathways in in vitro models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.